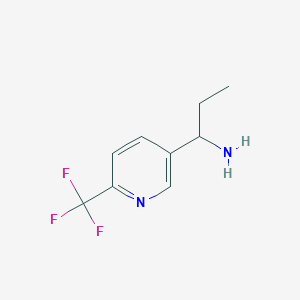![molecular formula C15H22BNO4S B1445493 N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide CAS No. 879487-14-6](/img/structure/B1445493.png)
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
概要
説明
“N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is a chemical compound. However, there is limited information available about this specific compound12. It seems to be related to the class of compounds known as boronic acids and derivatives3.
Synthesis Analysis
The synthesis of similar compounds often involves the use of palladium catalysts for borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate4. Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method4. However, the specific synthesis process for “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is not readily available3.
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using methods such as SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/356. However, the specific molecular structure of “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” is not readily available.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include Suzuki coupling reactions, which are commonly used in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceutical molecules7. However, the specific chemical reactions involving “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” are not readily available.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a density of 0.99±0.1 g/cm3 (Predicted), a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), a flash point of 225°F, and a vapor pressure of 0.00586mmHg at 25°C7. However, the specific physical and chemical properties of “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” are not readily available.科学的研究の応用
Synthesis and Molecular Structure
Research on compounds related to N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide primarily focuses on their synthesis and molecular structure. For instance, Coombs et al. (2006) detailed the synthesis and single crystal X-ray diffraction study of a similar compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane. This study is pivotal in understanding the molecular configuration and potential applications of such compounds in chemical synthesis (Coombs et al., 2006).
Crystallographic and Conformational Analysis
Huang et al. (2021) conducted extensive research on similar boric acid ester intermediates, involving FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also performed molecular structure calculations using density functional theory (DFT), contributing significantly to the understanding of the physicochemical properties of these compounds (Huang et al., 2021).
Borylation Studies
The work of Takagi and Yamakawa (2013) on the borylation of arylbromides using compounds similar to N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide is also notable. Their method proved effective for arylbromides bearing sulfonyl groups, suggesting potential applications in organic synthesis (Takagi & Yamakawa, 2013).
Pharmaceutical Applications
While the request specifically excludes information related to drug use and dosage, it's worth noting that Morrison et al. (2010) explored boronated phosphonium salts containing derivatives similar to the compound . Their research, focusing on cytotoxicities and boron uptake in cells, provides insights into the potential biomedical applications of these compounds (Morrison et al., 2010).
Application in Sensing Technology
Fu et al. (2016) explored the use of similar boron ester compounds in developing an organic thin-film fluorescence probe for detecting hydrogen peroxide vapor. This study highlights the potential application of these compounds in sensitive and fast-response explosive detection technologies (Fu et al., 2016).
Safety And Hazards
The safety information for similar compounds is limited. They should be handled with appropriate personal protective measures, such as gloves, lab coats, and eye protection. They should be stored in sealed containers and kept away from oxygen, sources of ignition, and strong oxidizers. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical advice if necessary8. However, the specific safety and hazards of “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” are not readily available.
将来の方向性
The future directions for “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide” are not readily available.
Please note that the information provided is based on the available data and may not be fully comprehensive due to the limited information on the specific compound “N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide”.
特性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)11-5-7-12(8-6-11)17-22(18,19)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPZVXFTVACVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



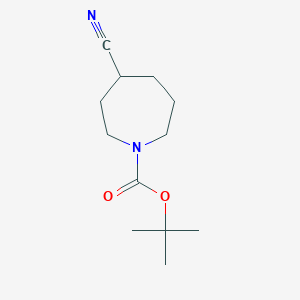
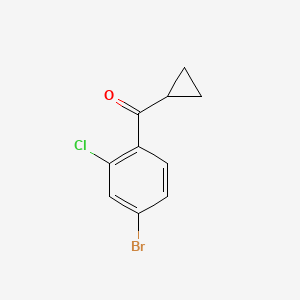
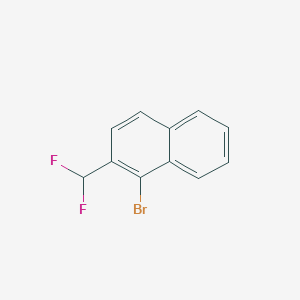
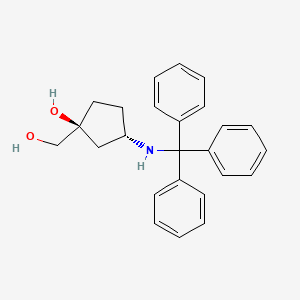
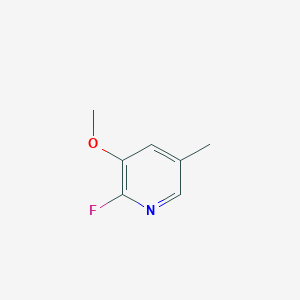
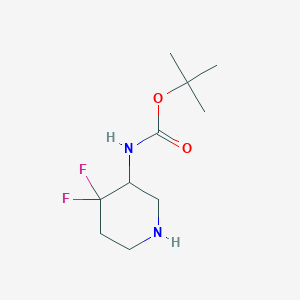
![2-Ethyloxazolo[5,4-b]pyridine](/img/structure/B1445420.png)
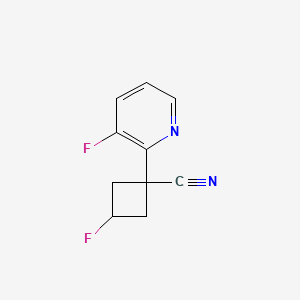
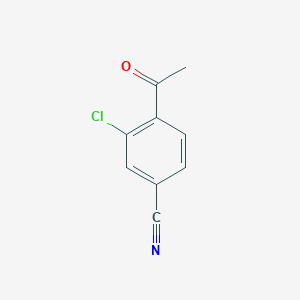
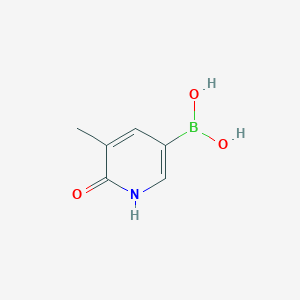
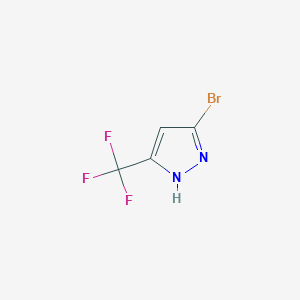
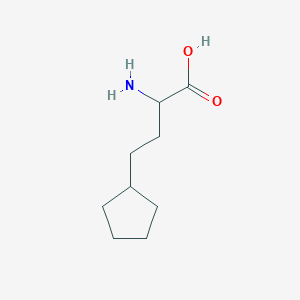
![1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B1445428.png)
